2,4,4-Trimethylpentane-1,3-diol
CAS No.: 109387-36-2
Cat. No.: VC6102177
Molecular Formula: C8H18O2
Molecular Weight: 146.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109387-36-2 |
---|---|
Molecular Formula | C8H18O2 |
Molecular Weight | 146.23 |
IUPAC Name | 2,4,4-trimethylpentane-1,3-diol |
Standard InChI | InChI=1S/C8H18O2/c1-6(5-9)7(10)8(2,3)4/h6-7,9-10H,5H2,1-4H3 |
Standard InChI Key | LDKQSAYLQSMHQP-UHFFFAOYSA-N |
SMILES | CC(CO)C(C(C)(C)C)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 2,4,4-trimethylpentane-1,3-diol unambiguously defines the compound’s structure: a five-carbon chain (pentane) with hydroxyl groups at positions 1 and 3, and methyl groups at positions 2, 4, and 4. This configuration distinguishes it from the closely related isomer 2,2,4-trimethyl-1,3-pentanediol (CAS 144-19-4), which features methyl groups at positions 2, 2, and 4 . Structural differences significantly influence physical properties and reactivity, necessitating careful differentiation in research contexts.
The molecular formula C₈H₁₈O₂ corresponds to a molecular weight of 146.23 g/mol. Key identifiers include the SMILES string CC(CO)C(C(C)(C)C)O
and InChIKey LDKQSAYLQSMHQP-UHFFFAOYSA-N
.
Physicochemical Properties
Property | Value (2,2,4-Isomer) | Method | Reference |
---|---|---|---|
Boiling Point | 505.2 K | N/A | |
Melting Point | 323.15 K | N/A | |
Enthalpy of Vaporization | 66.6 ± 2.1 kJ/mol | Ebulliometry |
These values suggest high thermal stability, likely due to branching-induced reductions in intermolecular forces. The 2,4,4-isomer’s melting and boiling points are expected to differ due to variations in molecular symmetry and packing efficiency.
Synthesis and Industrial Production
Synthetic routes for branched diols typically involve hydrogenation of diketones or oxidation of alkenes. For 2,4,4-trimethylpentane-1,3-diol, a plausible pathway is the catalytic hydrogenation of 2,4,4-trimethylpentane-1,3-dione using palladium on carbon (Pd/C) under pressurized hydrogen. Industrial processes optimize reaction conditions (temperature: 50–100°C, pressure: 3–5 bar H₂) to achieve yields exceeding 90%.
Large-scale production faces challenges in separating stereoisomers and minimizing byproducts like ethers formed via intermolecular dehydration. Advanced distillation techniques and catalyst doping (e.g., with ruthenium) improve selectivity.
Applications in Industry and Research
Polymer Synthesis
Branched diols serve as monomers in polyurethane and polyester production. The 2,4,4-trimethylpentane-1,3-diol’s steric hindrance likely enhances polymer rigidity and thermal resistance, making it suitable for high-performance coatings.
Solvents and Coalescing Agents
In water-based paints, this diol acts as a coalescing agent, reducing minimum film-forming temperature (MFFT) by plasticizing polymer particles during film formation. Its low volatility (evidenced by high boiling point) ensures prolonged activity during drying.
Biochemical Applications
Preliminary studies suggest utility in stabilizing enzymes and nucleic acids in vitro, though toxicity concerns necessitate further investigation.
Comparative Analysis with Related Diols
Property | 2,4,4-TMPD | 1,2-Propanediol | 1,3-Butanediol |
---|---|---|---|
Molecular Formula | C₈H₁₈O₂ | C₃H₈O₂ | C₄H₁₀O₂ |
Boiling Point (K) | ~505 (estimated) | 461 | 471 |
Primary Application | Polymers | Antifreeze | Plasticizers |
Branching in 2,4,4-TMPD enhances thermal stability compared to linear analogs, albeit at the cost of reduced solubility in polar solvents .
Challenges and Future Directions
Ambiguities in nomenclature and sparse literature hinder comprehensive analysis of 2,4,4-trimethylpentane-1,3-diol. Priority areas for future research include:
-
High-Resolution Spectroscopic Characterization: To unequivocally distinguish it from isomers.
-
Thermodynamic Property Measurement: Including vapor pressure and heat capacity.
-
Toxicological Profiling: Establishing exposure limits for industrial use.
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